molecular formula C59H84N2O18 B606466 Candicidin CAS No. 39372-30-0

Candicidin

Cat. No. B606466
CAS RN: 39372-30-0
M. Wt: 1109.31
InChI Key: OPGSFDUODIJJGF-XHQWTUNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candicidin D is an antifungal compound obtained from Streptomyces griseus.

Scientific Research Applications

  • Prostate Gland and Canine Prostatic Hyperplasia : Candicidin has been observed to reduce the size of the prostate gland in dogs and may have potential for treating prostatic hypertrophy in humans (Gordon & Schaffner, 1968).

  • Dermatological Applications : Candicidin has demonstrated effectiveness against certain yeast-like organisms and has been used in various forms, such as ointments and spray powders, for treating dermatological conditions like candidiasis (Orris, 1973).

  • Biosynthesis and Optimization : Research has explored the enzymatic processes involved in the biosynthesis of candicidin, with studies focusing on gene clusters and regulatory mechanisms affecting its production (Martín & Aparicio, 2009), (Liu et al., 2018).

  • Action on Cell Membranes : Candicidin affects the cell membrane of Candida albicans, disrupting selective permeability and causing internal acidification. It's a potent antifungal agent that acts on cell membranes, leading to changes in ion permeability (Hammond et al., 1974).

  • Treatment of Benign Prostatic Hyperplasia (BPH) : Clinical studies have evaluated the effectiveness of candicidin in treating BPH, showing varying degrees of success. The drug has shown a significant decrease in residual urine and increase in flow rate in some studies, suggesting its potential use in treating patients who are poor surgical risks (Jensen & Madsen, 2004).

  • Antifungal Activity : Candicidin has shown strong antifungal activity in both in vitro and in vivo studies, demonstrating effectiveness against major fungus pathogens (Kligman & Lewis, 1953).

  • Effects on Yeast Cells : Studies on the action of candicidin on yeast cells have revealed a sequence of events leading to metabolic changes, highlighting its role in affecting ion transport and energy-generating systems (Liras & Lampen, 1974).

  • Physiologic Effect on Prostate : Clinical studies have shown that candicidin therapy can lead to clinical improvement in symptoms of benign prostatic hypertrophy. Histological reviews also indicate changes in the prostate gland with candicidin treatment (Sporer et al., 1975).

  • Transcriptional Regulation in Biosynthesis : Research has identified key regulatory genes crucial for candicidin biosynthesis, offering insights into the genetic and molecular mechanisms governing its production (Tian et al., 2020).

  • Impact on Synaptosomal Plasma Membranes : Candicidin and other polyene antibiotics have been shown to increase the ionic permeability of synaptosomal plasma membranes, indicating their potential neuropharmacological effects (Raatikainen et al., 1991).

properties

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSFDUODIJJGF-JBUZINEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014435
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Candicidin

CAS RN

1403-17-4
Record name Candicidin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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